molecular formula C26H23N5O4 B11702164 2-(3-(Benzylaminooxalyl-hydrazono)-2-oxo-2,3-2H-indol-1-YL)-N-P-tolyl-acetamide

2-(3-(Benzylaminooxalyl-hydrazono)-2-oxo-2,3-2H-indol-1-YL)-N-P-tolyl-acetamide

Cat. No.: B11702164
M. Wt: 469.5 g/mol
InChI Key: ZBCDCGJSMVRCKC-UHFFFAOYSA-N
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Description

2-(3-(Benzylaminooxalyl-hydrazono)-2-oxo-2,3-2H-indol-1-YL)-N-P-tolyl-acetamide is a complex organic compound with potential applications in various scientific fields. Its structure includes an indole ring, a benzylamino group, and a hydrazono group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzylaminooxalyl-hydrazono)-2-oxo-2,3-2H-indol-1-YL)-N-P-tolyl-acetamide typically involves multiple steps, including the formation of the indole ring, the introduction of the benzylamino group, and the addition of the hydrazono group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzylaminooxalyl-hydrazono)-2-oxo-2,3-2H-indol-1-YL)-N-P-tolyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the hydrazono group, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or other reduced derivatives.

Scientific Research Applications

2-(3-(Benzylaminooxalyl-hydrazono)-2-oxo-2,3-2H-indol-1-YL)-N-P-tolyl-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Benzylaminooxalyl-hydrazono)-2-oxo-2,3-2H-indol-1-YL)-N-P-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and hydrazono compounds, such as:

Uniqueness

2-(3-(Benzylaminooxalyl-hydrazono)-2-oxo-2,3-2H-indol-1-YL)-N-P-tolyl-acetamide is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H23N5O4

Molecular Weight

469.5 g/mol

IUPAC Name

N-benzyl-N'-[2-hydroxy-1-[2-(4-methylanilino)-2-oxoethyl]indol-3-yl]iminooxamide

InChI

InChI=1S/C26H23N5O4/c1-17-11-13-19(14-12-17)28-22(32)16-31-21-10-6-5-9-20(21)23(26(31)35)29-30-25(34)24(33)27-15-18-7-3-2-4-8-18/h2-14,35H,15-16H2,1H3,(H,27,33)(H,28,32)

InChI Key

ZBCDCGJSMVRCKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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